3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-benzyl-4,7-dimethyl-5-phenacyloxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O4/c1-17-13-23(29-16-22(27)20-11-7-4-8-12-20)25-18(2)21(26(28)30-24(25)14-17)15-19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJANJJNNYPQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the benzyl and dimethyl groups through Friedel-Crafts alkylation. The phenylethoxy group is then introduced via etherification using appropriate phenacyl bromide under basic conditions.
Reaction Conditions:
Friedel-Crafts Alkylation: Anhydrous aluminum chloride as a catalyst, dichloromethane as a solvent, and controlled temperature conditions.
Etherification: Sodium hydride as a base, dimethylformamide as a solvent, and room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for electrophilic substitution; nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor binding studies.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one involves its interaction with various molecular targets. It may inhibit specific enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Position and Hydrophobic Interactions
Compound A : 7-[(2E)-2-Benzylidene-3-Oxobutoxy]-4-Methyl-2H-Chromen-2-One
- Substituents : A 3-oxo-2-(phenylmethylidene)butoxy group at position 7.
- Structural Impact : Conformational flexibility in the substituent orientation, as observed in its crystal structure .
Compound B : 5,7-Bis(benzyloxy)-2-Phenyl-4H-Chromen-4-One
- Substituents : Benzyloxy groups at positions 5 and 7; phenyl group at position 2.
- Structural Impact : Enhanced hydrophobicity due to multiple aromatic substituents. The absence of a lactone carbonyl (present in the target compound) reduces hydrogen-bonding capacity .
Compound C : Chromen[4,3-c]Pyrazol-4(1H)-Ones (e.g., 5a–c)
- Substituents : Pyrazole rings fused to the coumarin core, with NH and carbonyl groups.
- Structural Impact : Tautomerism (α, β, γ forms) influences electronic distribution and bioactivity. IR spectra show lactone carbonyl stretches at 1,711–1,742 cm⁻¹, similar to the target compound’s lactone .
Kinase Inhibition (FGFR1)
- Target Compound: The 3-benzyl group may occupy a hydrophobic pocket formed by residues Leu484, Leu630, and Phe489 in FGFR1, analogous to flavonols (e.g., quercetin) with position-3 hydroxyl groups .
- Compound C : Lacks a position-3 substituent but shows moderate activity against kinases due to pyrazole-mediated hydrogen bonding .
Insecticidal Activity
- Compound D : Chromen derivatives with salicylaldehyde or 2-hydroxy-1-naphthaldehyde substituents.
- Activity : Formulations with bulkier substituents (e.g., naphthaldehyde) showed higher mortality in Spodoptera littoralis larvae, suggesting that the target compound’s phenylethoxy group may enhance insecticidal effects through similar hydrophobic interactions .
Biological Activity
3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarin derivatives. This compound is notable for its diverse biological activities, making it a significant candidate in medicinal chemistry and drug development. The unique structure of this compound, characterized by a chromenone core with various substituents, enhances its reactivity and interaction with biological targets.
Chemical Structure and Properties
The molecular formula for this compound is CHO. It typically crystallizes in a monoclinic system. The key chemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 333.37 g/mol |
| Melting Point | Varies based on purity |
| Solubility | Soluble in organic solvents |
| Appearance | Light yellow solid |
Spectroscopic techniques such as NMR and IR spectroscopy are employed to confirm the structural integrity and purity of synthesized compounds.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures exhibit significant activities such as:
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which can mitigate oxidative stress.
- Anti-inflammatory Effects : It has been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells through various signaling pathways.
Research Findings
Recent studies have explored the synthesis and evaluation of this compound's biological activities. For instance, a study published in MDPI highlighted the synthesis of related coumarin derivatives and their potential as multifunctional agents against diseases like Alzheimer's .
Additionally, another investigation focused on the synthesis of aminocoumarin peptidomimetics, showcasing the versatility of coumarin derivatives in drug design .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines. The mechanism involves modulation of apoptosis-related genes.
- Anti-inflammatory Studies : A study evaluated the anti-inflammatory effects of this compound in animal models, showing a reduction in edema and inflammatory markers following treatment.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Starting Materials : The synthesis often begins with readily available coumarin derivatives.
- Reactions : Key reactions include electrophilic aromatic substitution to introduce benzyl groups and nucleophilic substitutions for functionalization.
- Purification : Final products are purified using techniques such as column chromatography to achieve high purity levels.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 3-benzyl-4,7-dimethyl-5-(2-oxo-2-phenylethoxy)-2H-chromen-2-one?
Answer:
The synthesis typically involves multi-step functionalization of the chromen-2-one core. A common approach includes:
- Coupling reactions : Introducing the 2-oxo-2-phenylethoxy group via nucleophilic substitution or esterification under mild conditions (e.g., ethanol/methanol solvents, room temperature) .
- Benzylation : The benzyl group is added using a benzyl halide or via Mitsunobu reactions, ensuring regioselectivity at the 3-position .
- Purification : Recrystallization or column chromatography is critical to achieve >95% purity, as impurities can skew biological assay results .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and stereochemistry. For example, SHELXL refinement (R factor < 0.06) confirms the chromen-2-one backbone and substituent positions .
- Spectroscopic techniques :
Basic: What preliminary biological screening assays are recommended for this compound?
Answer:
- Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution (MIC determination) .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
- Enzyme inhibition : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using spectrophotometric methods .
Advanced: How can structural modifications optimize biological activity while minimizing toxicity?
Answer:
- Substitution pattern analysis :
- Scaffold hopping : Replace the 2H-chromen-2-one core with quinolone derivatives to balance potency and selectivity .
- Computational modeling : Use docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., AChE active site) .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Answer:
- Assay standardization : Variability in protocols (e.g., cell line passage number, incubation time) can lead to discrepancies. Adhere to OECD guidelines for reproducibility .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., cytochrome P450 metabolism) causes false negatives .
- Cross-validation : Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric MAO inhibition assays) .
Advanced: What strategies are effective in designing multi-target derivatives of this compound?
Answer:
- Hybridization : Conjugate with bioactive moieties (e.g., benzimidazole) to target dual pathways (e.g., antimicrobial + anti-inflammatory) .
- Fragment-based design : Optimize substituents for dual AChE/MAO-B inhibition, balancing steric bulk and electronic effects .
- High-throughput screening (HTS) : Prioritize derivatives with IC50 < 10 μM in primary screens, followed by ADMET profiling .
Advanced: How does crystallographic data inform structure-activity relationships (SAR)?
Answer:
- Torsion angle analysis : SC-XRD reveals conformational flexibility (e.g., dihedral angles between benzyl and chromenone planes), which correlates with binding entropy .
- Hydrogen bonding networks : Identify key interactions (e.g., carbonyl oxygen with Ser203 in AChE) to guide rational design .
- Packing motifs : Polymorph screening ensures reproducibility in solid-state formulations .
Basic: What analytical techniques quantify purity, and how are thresholds determined?
Answer:
- HPLC-DAD : Purity >95% with a symmetrical peak (asymmetry factor 0.9–1.2) and no co-eluting impurities .
- Elemental analysis : Carbon/hydrogen content within ±0.4% of theoretical values confirms stoichiometric integrity .
- Thermogravimetric analysis (TGA) : Detects solvent residues (<0.5% weight loss below 150°C) .
Advanced: What in silico tools predict metabolic pathways for this compound?
Answer:
- SWISS ADME : Predicts Phase I/II metabolism (e.g., oxidation at the 7-methyl group, glucuronidation) .
- CYP450 docking : Identify vulnerable sites (e.g., 3-benzyl position) for metabolic engineering to enhance stability .
Basic: How are stability studies conducted under varying conditions?
Answer:
- Forced degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H2O2) to identify degradation products .
- Accelerated stability : Store at 40°C/75% RH for 6 months; monitor via HPLC for potency loss (>10% indicates instability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
